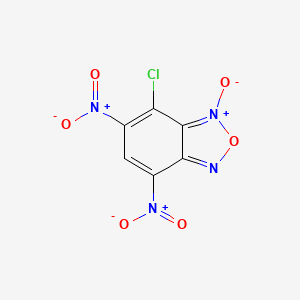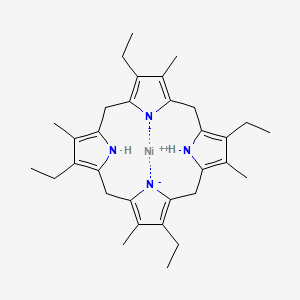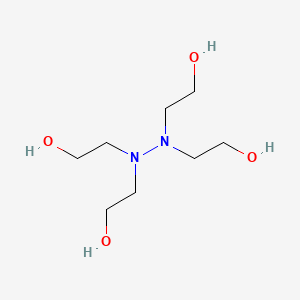
2,2',2'',2'''-Hydrazine-1,1,2,2-tetrayltetraethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’‘,2’‘’-Hydrazine-1,1,2,2-tetrayltetraethanol is a chemical compound with significant interest in various scientific fields. This compound features a hydrazine core with four ethanol groups attached, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-Hydrazine-1,1,2,2-tetrayltetraethanol typically involves the reaction of hydrazine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls to ensure high yield and purity. The reaction mixture is then subjected to distillation and purification processes to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,2’‘,2’‘’-Hydrazine-1,1,2,2-tetrayltetraethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The ethanol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various halides and acids can be used to substitute the ethanol groups.
Major Products
The major products formed from these reactions include hydrazones, ketones, and substituted hydrazine derivatives.
Applications De Recherche Scientifique
2,2’,2’‘,2’‘’-Hydrazine-1,1,2,2-tetrayltetraethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for various hydrazine derivatives.
Biology: The compound is studied for its potential use in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of polymers, resins, and as a corrosion inhibitor in various industrial processes
Mécanisme D'action
The mechanism of action of 2,2’,2’‘,2’‘’-Hydrazine-1,1,2,2-tetrayltetraethanol involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in redox reactions. Additionally, it can act as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine: A simpler form with two hydrogen atoms attached to the nitrogen atoms.
Symmetrical dimethylhydrazine: Features two methyl groups attached to the nitrogen atoms.
1,1,2,2-Tetraethylhydrazine: Contains four ethyl groups attached to the nitrogen atoms .
Uniqueness
2,2’,2’‘,2’‘’-Hydrazine-1,1,2,2-tetrayltetraethanol is unique due to its four ethanol groups, which provide additional sites for chemical reactions and interactions. This makes it more versatile compared to simpler hydrazine derivatives.
Propriétés
Numéro CAS |
55467-91-9 |
|---|---|
Formule moléculaire |
C8H20N2O4 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
2-[[bis(2-hydroxyethyl)amino]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C8H20N2O4/c11-5-1-9(2-6-12)10(3-7-13)4-8-14/h11-14H,1-8H2 |
Clé InChI |
MVERRUIWTZZKCY-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N(CCO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




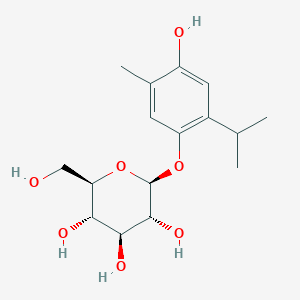
![Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate](/img/structure/B14082596.png)
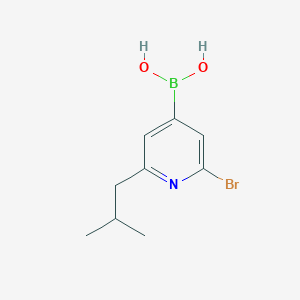
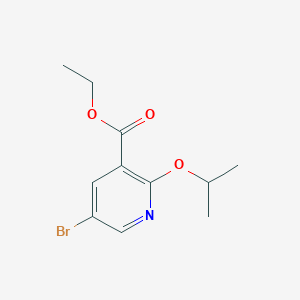
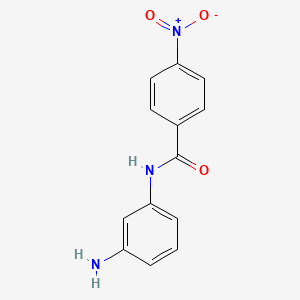

![N-[(8|A,9R)-6'-Methoxycinchonan-9-yl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenyl]methyl]thiourea](/img/structure/B14082626.png)
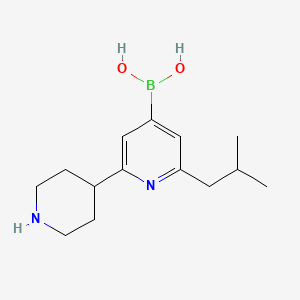
![Ethanone, 2-[(4-amino-5-benzoyl-3-phenyl-2-thienyl)thio]-1-phenyl-](/img/structure/B14082653.png)

